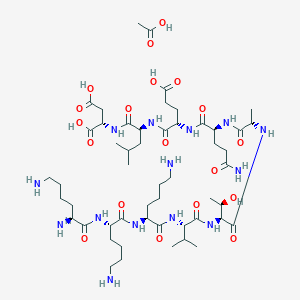
H-Ala-Leu-Lys-Arg-Gln-Gly-Arg-Thr-Leu-Tyr-Gly-N(Bn)Gly-Gly-Gly-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “H-Ala-Leu-Lys-Arg-Gln-Gly-Arg-Thr-Leu-Tyr-Gly-N(Bn)Gly-Gly-Gly-NH2” is a synthetic peptide composed of a sequence of amino acids. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes. This particular peptide sequence includes alanine, leucine, lysine, arginine, glutamine, glycine, threonine, tyrosine, and a benzyl-protected glycine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Ala-Leu-Lys-Arg-Gln-Gly-Arg-Thr-Leu-Tyr-Gly-N(Bn)Gly-Gly-Gly-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or Oxyma Pure.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other deprotecting agents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides often involves automated peptide synthesizers that can handle large-scale synthesis. These machines automate the SPPS process, allowing for the efficient production of peptides in large quantities. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and amino acid analysis.
化学反応の分析
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues. Common oxidizing agents include hydrogen peroxide and performic acid.
Reduction: Disulfide bonds in peptides can be reduced using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Peptides can undergo substitution reactions, where specific amino acids are replaced with others to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives, coupling reagents like DCC or DIC.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
科学的研究の応用
Peptides like “H-Ala-Leu-Lys-Arg-Gln-Gly-Arg-Thr-Leu-Tyr-Gly-N(Bn)Gly-Gly-Gly-NH2” have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their role in cellular processes and signaling pathways.
Medicine: Investigated for their potential therapeutic effects, such as antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as catalysts in chemical reactions.
作用機序
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with receptors on the cell surface, triggering intracellular signaling pathways. They can also penetrate cells and interact with intracellular targets. The molecular targets and pathways involved vary depending on the peptide’s sequence and the biological context.
類似化合物との比較
Peptides similar to “H-Ala-Leu-Lys-Arg-Gln-Gly-Arg-Thr-Leu-Tyr-Gly-N(Bn)Gly-Gly-Gly-NH2” include other synthetic peptides with similar amino acid sequences. These peptides may differ in their specific amino acid composition or modifications, leading to differences in their biological activity and applications. Some similar compounds include:
Taspoglutide: A peptide with a sequence that includes modifications for increased stability and activity.
Semaglutide: A peptide used in the treatment of diabetes, with a sequence designed for prolonged action.
Each of these peptides has unique properties that make them suitable for specific applications in research and medicine.
特性
分子式 |
C68H111N23O17 |
|---|---|
分子量 |
1522.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-2-oxoethyl]-benzylamino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanediamide |
InChI |
InChI=1S/C68H111N23O17/c1-37(2)28-48(87-58(100)39(5)70)64(106)85-45(16-10-11-25-69)61(103)84-46(18-13-27-78-68(75)76)62(104)86-47(23-24-51(71)94)59(101)81-33-54(97)83-44(17-12-26-77-67(73)74)63(105)90-57(40(6)92)66(108)89-49(29-38(3)4)65(107)88-50(30-41-19-21-43(93)22-20-41)60(102)82-34-56(99)91(35-42-14-8-7-9-15-42)36-55(98)80-32-53(96)79-31-52(72)95/h7-9,14-15,19-22,37-40,44-50,57,92-93H,10-13,16-18,23-36,69-70H2,1-6H3,(H2,71,94)(H2,72,95)(H,79,96)(H,80,98)(H,81,101)(H,82,102)(H,83,97)(H,84,103)(H,85,106)(H,86,104)(H,87,100)(H,88,107)(H,89,108)(H,90,105)(H4,73,74,77)(H4,75,76,78)/t39-,40+,44-,45-,46-,47-,48-,49-,50-,57-/m0/s1 |
InChIキー |
VRKPPIPKNYFMND-RQBSSZLCSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N(CC2=CC=CC=C2)CC(=O)NCC(=O)NCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)O |
正規SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)N(CC2=CC=CC=C2)CC(=O)NCC(=O)NCC(=O)N)NC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10825741.png)

![acetic acid;(4S)-4-[(2-aminoacetyl)amino]-5-[(2S)-2-[(2S)-2-[(2S)-2-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B10825762.png)



![4-Hydroxy-3-[[2-(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)acetyl]amino]-benzoic Acid Methyl Ester](/img/structure/B10825781.png)

![6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine](/img/structure/B10825797.png)
![3,4-dichloro-N-[(1R)-1-[4-ethyl-5-[3-(4-methylpiperazin-1-yl)phenoxy]-1,2,4-triazol-3-yl]ethyl]benzenesulfonamide](/img/structure/B10825807.png)

![(3R)-N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-[(4-fluoro-3-methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidine-3-carboxamide](/img/structure/B10825816.png)
![N-[1-[3-[4-(dimethylamino)butanoylamino]phenyl]sulfonylpiperidin-4-yl]-4-[(2,4,6-trichlorobenzoyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B10825826.png)
![Ethyl 22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaene-8-carboxylate](/img/structure/B10825835.png)
